![molecular formula C18H14N4O5S2 B2879583 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide CAS No. 488804-80-4](/img/structure/B2879583.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used as key building blocks in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has two carbonyl groups, a phenyl group, a nitrophenyl group, and a carbamothioyl group .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds related to 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized for evaluation against various bacterial and fungal strains exhibited promising results. These derivatives include novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds, which have demonstrated good antioxidant and/or anti-inflammatory properties in addition to their antimicrobial efficacy (Koppireddi et al., 2013; Juddhawala et al., 2011).
Anti-inflammatory and Antioxidant Properties
Several studies have synthesized and evaluated compounds for their anti-inflammatory and antioxidant properties. A notable study synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and found some derivatives exhibiting good antioxidant activity and excellent anti-inflammatory activity (Koppireddi et al., 2013). This study underlines the potential of thiazolidinone derivatives in developing treatments that target inflammation and oxidative stress.
Hypoglycemic Activity
The hypoglycemic potential of thiazolidinedione derivatives, including 2,4-thiazolidinedione derivatives, has been investigated, showing promising activity in animal models. These derivatives have been reported to exhibit significant hypoglycemic activity, contributing to the exploration of new treatments for diabetes (Nikalje et al., 2012).
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. Studies focusing on the synthesis and evaluation of such compounds have shown that certain derivatives possess cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with thiazolidine motifs have shown a broad range of chemical and biological properties . They have been used as vehicles in the synthesis of valuable organic combinations . More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazolidine motifs are present in diverse natural and bioactive compounds . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on
Result of Action
Compounds with similar structures have shown a wide range of biological activities
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds . More research is needed to understand how environmental factors influence this specific compound’s action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSOOSKVWVFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

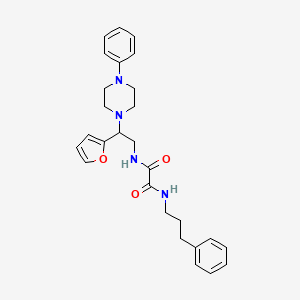
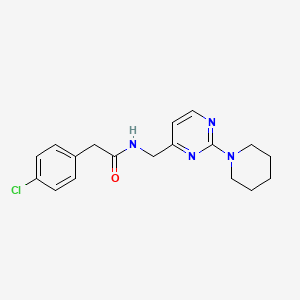
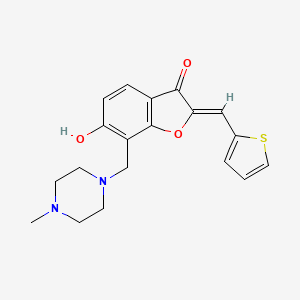
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)

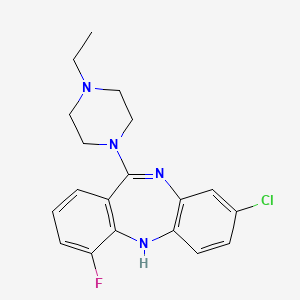
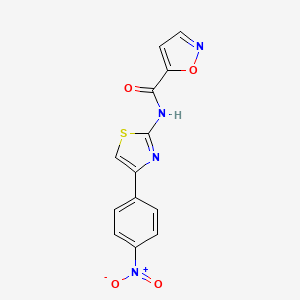


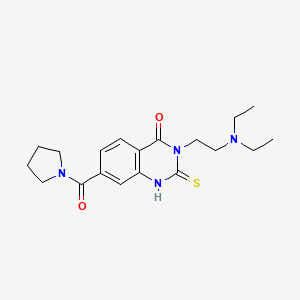
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)
